5-Methylfuran-2-boronic acid

Overview

Description

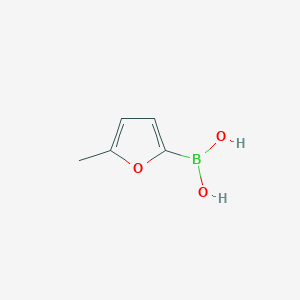

5-Methylfuran-2-boronic acid is an organic compound with the molecular formula C5H7BO3. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylfuran-2-boronic acid can be synthesized through several methods. One common approach involves the borylation of 5-methylfuran using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The methyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as hydrogen peroxide.

Substitution: The boronic acid group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate in coupling reactions.

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling.

Aldehydes and Carboxylic Acids: Formed through oxidation of the methyl group.

Scientific Research Applications

Organic Synthesis

Boronic Acids in Cross-Coupling Reactions

5-Methylfuran-2-boronic acid is frequently utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound can react with aryl halides to produce biaryl compounds, which are critical intermediates in pharmaceuticals and agrochemicals. The reaction conditions usually involve the use of palladium catalysts and bases such as potassium carbonate.

Example Reaction:

Table 1: Typical Reaction Conditions for Suzuki Coupling

| Reactants | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| This compound + Aryl Halide | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene | 85 |

| This compound + Aryl Bromide | Pd(OAc)₂ | NaOH | Ethanol | 90 |

Medicinal Chemistry

Drug Development

this compound serves as a building block for the synthesis of biologically active compounds. Its derivatives have been explored for their potential as enzyme inhibitors and therapeutic agents.

Case Study:

A study demonstrated that derivatives of this compound show promising inhibition against certain carbonic anhydrases, which are important targets in cancer therapy. The boronic acid moiety allows for reversible binding to the enzyme's active site, providing a mechanism for selective inhibition.

Materials Science

Synthesis of Boron-Doped Materials

The compound is also used in the synthesis of boron-doped carbon materials, which exhibit enhanced electrical conductivity and catalytic properties. These materials are being researched for applications in batteries and fuel cells.

Example Application:

Research has shown that incorporating this compound into polymer matrices can improve the mechanical and thermal properties of the resulting composites, making them suitable for advanced engineering applications.

Chemical Biology

Molecular Recognition

Boronic acids, including this compound, are known for their ability to form reversible complexes with diols. This property is exploited in chemical biology for the development of sensors and probes that can detect sugars and other biomolecules.

Applications in Biosensing:

The formation of boronate esters allows for selective binding to target molecules, enabling the development of biosensors that can monitor glucose levels or detect specific biomolecules in complex mixtures.

Mechanism of Action

The mechanism of action of 5-methylfuran-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring an organic group to the palladium catalyst, which then undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

Furan-2-boronic acid: Similar structure but without the methyl group.

Thiophene-2-boronic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

Pyrrole-2-boronic acid: Contains a nitrogen atom in the heterocyclic ring.

Uniqueness

5-Methylfuran-2-boronic acid is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. The methyl group can also affect the compound’s solubility and stability, making it distinct from other boronic acids.

Biological Activity

5-Methylfuran-2-boronic acid (CAS number 62306-79-0) is an organic compound characterized by a furan ring substituted with a methyl group at the 5-position and a boronic acid functional group at the 2-position. This compound is of significant interest due to its potential applications in organic synthesis and medicinal chemistry, particularly owing to the reactivity of its boronic acid moiety.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the boron atom allows for diverse coupling reactions, making it a valuable building block in organic synthesis. The furan ring contributes unique electronic properties that can influence biological interactions.

Table 1: Structural Comparison of Related Boronic Acids

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Furanylboronic Acid | Boronic Acid | Used in Suzuki coupling; less sterically hindered. |

| 3-Methylfuran-2-boronic Acid | Boronic Acid | Similar reactivity but different substitution pattern. |

| Phenylboronic Acid | Boronic Acid | Widely used in organic synthesis; lacks furan's properties. |

| 5-Hydroxymethylfuran-2-boronic Acid | Boronic Acid | Contains hydroxymethyl group; potential for enhanced solubility. |

- Proteasome Inhibition : Boron-containing compounds, including boronic acids, can interact with proteasomes, which play a crucial role in protein degradation within cells. This interaction can lead to apoptosis (programmed cell death) in cancer cells by disrupting the balance of regulatory proteins involved in the cell cycle .

- Antifungal and Antibacterial Activity : Some boron compounds have demonstrated antifungal and antibacterial properties, suggesting that this compound might also possess similar activities due to its structural features .

- Interactions with Biological Targets : The unique structure of furan may enhance interactions with biological targets through hydrogen bonding and minor covalent bonds, potentially leading to significant biological effects .

Case Study 1: Anticancer Properties

A study on boron-based compounds highlighted their role as proteasome inhibitors, with compounds like bortezomib (a dipeptide boronic acid derivative) being effective in treating multiple myeloma and other cancers. This suggests that similar compounds, including this compound, may have potential as anticancer agents .

Case Study 2: Antifungal Activity

Research has shown that certain boron-containing compounds are effective against fungal pathogens. Although specific data on this compound is sparse, its structural similarity to other known antifungal agents warrants further investigation into its efficacy against fungal infections .

Synthesis and Applications

This compound can be synthesized through various methods, typically involving the reaction of furan derivatives with boron reagents. Its applications extend beyond medicinal chemistry into organic synthesis, where it serves as a key intermediate in the construction of complex molecules.

Potential Applications

- Organic Synthesis : Used as a building block for synthesizing pharmaceuticals and other organic compounds.

- Therapeutic Development : Investigated for potential use as an anticancer or antifungal agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylfuran-2-boronic acid, and how can its purity be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of furan derivatives. For example, using Pd catalysts (e.g., Pd(PPh₃)₄) with a boronic ester precursor under inert conditions (N₂/Ar) can yield the target compound. Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluting with ethyl acetate/hexane gradients) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic furan ring protons (δ 6.1–6.3 ppm for H-3 and H-4) and methyl group signals (δ 2.3–2.5 ppm). The boronic acid moiety (B-OH) may appear as a broad peak at δ 8–10 ppm in DMSO-d₆.

- IR Spectroscopy : Confirm B-O stretching (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹).

- HRMS : Verify molecular ion [M+H]+ at m/z 126.92 (C₅H₇BO₃). Cross-reference with reported data to resolve ambiguities .

Q. How can reaction conditions be optimized to improve yields during synthesis?

- Methodological Answer :

- Solvent Selection : Use anhydrous THF or DMF to enhance boronate stability.

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to reduce side reactions.

- Temperature Control : Maintain 60–80°C for Suzuki coupling; lower temperatures (0–25°C) minimize decomposition during borylation.

- Stoichiometry : Use 1.2–1.5 equivalents of boronic ester to drive the reaction to completion. Document yield variations systematically .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point variations)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Perform differential scanning calorimetry (DSC) to identify polymorph transitions and compare with literature (reported mp: 72–77°C). Reproduce synthesis under strictly anhydrous conditions and validate via X-ray crystallography to resolve structural ambiguities .

Q. What advanced applications exist for this compound in dynamic covalent chemistry or sensing?

- Methodological Answer :

- Sensing : Functionalize the boronic acid with fluorophores (e.g., dansyl) to develop glucose or catecholamine sensors. Monitor binding via fluorescence quenching upon diol complexation.

- Dynamic Covalent Chemistry : Incorporate into covalent organic frameworks (COFs) for pH-responsive drug delivery. Characterize reversible boronate ester formation using ¹¹B NMR .

Q. What are the key challenges in stabilizing this compound during storage?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under argon at –20°C in amber vials. Pre-dry solvents (e.g., molecular sieves for THF) and use stabilizers like 1,4-dioxane during long-term storage. Periodically test stability via NMR to detect degradation (e.g., furan ring opening) .

Q. How can mechanistic studies enhance its utility in cross-coupling reactions?

- Methodological Answer : Conduct kinetic studies (e.g., UV-Vis monitoring) to elucidate transmetalation steps in Suzuki-Miyaura reactions. Compare reactivity with electron-rich/electron-poor aryl halides. Computational modeling (DFT) can identify transition states and guide ligand design for improved catalytic efficiency .

Properties

IUPAC Name |

(5-methylfuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJIDBVSSSPRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370262 | |

| Record name | 5-Methylfuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62306-79-0 | |

| Record name | 5-Methylfuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-furanboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.